1-((2-氯苯基)二苯甲基)-1H-吡唑
描述
“1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole” is also known as Clotrimazole . It is a broad-spectrum antimycotic drug mainly used for the treatment of Candida albicans and other fungal infections . It is a synthetic compound and is widely used in pharmacology .
Synthesis Analysis
The synthesis of Clotrimazole has been done in five steps . The process involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid .Molecular Structure Analysis
The molecular formula of Clotrimazole is C22H17ClN2, and its molecular weight is 344.8 g/mol . It contains four aromatic rings bonded to a tetrahedral (sp3 hybridized) carbon atom .Chemical Reactions Analysis
Clotrimazole interacts with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) phospholipid vesicles . The transition temperature decreases progressively as the concentration of Clotrimazole increases .Physical And Chemical Properties Analysis
The molecular weight of Clotrimazole is 344.8 g/mol . It is a secondary alcohol and a member of benzyl alcohols .科学研究应用
Inhibition of Cytochrome P450 Activity
TRAM-34 has been found to inhibit several rat and human Cytochrome P450 (CYP) isoforms . CYPs are a large family of heme-containing oxidases that play essential roles in endogenous signaling and metabolic pathways, as well as in xenobiotic metabolism . The inhibition of CYP activity by TRAM-34 suggests caution in the use of high concentrations of this drug as a selective IKCa channel blocker .
Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels
TRAM-34 is characterized as a potent and selective inhibitor of intermediate-conductance, calcium-activated K+ (IKCa) channels . These channels have been studied extensively in vitro and in vivo to understand their biological roles .
Treatment of Corneal Fibrosis
A combination of TRAM-34 and ascorbic acid has been evaluated for the treatment of corneal fibrosis in vivo . TRAM-34 reduces fibrosis by downregulating the transforming growth factor beta (TGFβ)-induced transdifferentiation of stromal fibroblasts to myofibroblasts . Ascorbic acid promotes corneal re-epithelialization and reduces neovascularization via anti-VEGF and anti-MMP mechanisms .
Pharmacological Tool for Studying KCa3.1 Channels
TRAM-34 is a powerful pharmacological tool that enables the determination of the roles played by KCa3.1 channels in different physiological systems . These systems range from the activation of T lymphocytes to migration .
作用机制
Target of Action
TRAM-34 primarily targets the intermediate-conductance, calcium-activated potassium channels (KCa3.1) . These channels play essential roles in various physiological systems, including the activation of T lymphocytes and migration of cells .
Mode of Action
TRAM-34 acts as a potent and selective blocker of KCa3.1 channels . It inhibits these channels, thereby affecting the biological roles they play in various cells .
Biochemical Pathways
TRAM-34’s inhibition of KCa3.1 channels affects several biochemical pathways. For instance, it has been shown to inhibit several rat and human Cytochrome P450 (CYP) isoforms, which play essential roles in endogenous signaling and metabolic pathways . It also affects the NF-kappaB pathway, which is implicated in the development of hepatocellular carcinoma .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TRAM-34 are not readily available, it’s important to note that TRAM-34 has been used extensively both in vitro and in vivo to study the biological roles of KCa3.1 channels . This suggests that it has suitable bioavailability for these applications.
Result of Action
The inhibition of KCa3.1 channels by TRAM-34 leads to various molecular and cellular effects. For example, it has been shown to reduce hepatocellular carcinoma cell proliferation without inducing apoptosis . This is due to a decreased mRNA expression of estrogen receptor alpha (ESR1) and a reduced activation of NF-kappaB .
Action Environment
The action, efficacy, and stability of TRAM-34 can be influenced by various environmental factors. For instance, the concentration of TRAM-34 used can significantly impact its effects. Low micromolar concentrations of TRAM-34 can inhibit several rat and human CYP isoforms . Caution is suggested in the use of high concentrations of this drug as a selective kca31 channel blocker .
安全和危害
未来方向
Clotrimazole has become a drug of interest against several other diseases such as sickle cell disease, malaria, and some cancers . It has also been combined with other molecules, such as metals, to produce Clotrimazole complexes that show improved pharmacological efficacy . Moreover, several new, modified-release pharmaceutical formulations are also undergoing development .
属性
IUPAC Name |
1-[(2-chlorophenyl)-diphenylmethyl]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-15-8-7-14-20(21)22(25-17-9-16-24-25,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFUQFVFYYBHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349650 | |
Record name | TRAM-34 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-chlorophenyl)diphenylmethyl)-1H-pyrazole | |
CAS RN |
289905-88-0 | |
Record name | TRAM-34 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2-Chlorophenyl)dipenylmethyl]-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of TRAM-34?
A1: TRAM-34 selectively inhibits the intermediate-conductance calcium-activated potassium channel KCa3.1, also known as IKCa1. [, , , , ]
Q2: How does TRAM-34 interact with the KCa3.1 channel?
A2: TRAM-34 binds to a small cavity located just below the selectivity filter of the KCa3.1 channel protein, physically obstructing the flow of potassium ions. [] This binding is facilitated by a conserved valine-alanine-valine motif within the channel's inner cavity. []
Q3: What are the downstream effects of KCa3.1 channel blockade by TRAM-34?
A3: Blocking KCa3.1 channels with TRAM-34 influences various cellular processes, including:
- Reduced cell proliferation: TRAM-34 inhibits proliferation in various cell types, including vascular smooth muscle cells [, ], pulmonary artery smooth muscle cells [, ], human umbilical vein endothelial cells [], leukemia cells [], pancreatic cancer cells [], and hepatocellular carcinoma cells. []
- Inhibition of cell migration: Studies have shown TRAM-34 reduces migration in glioma cells [], hepatocellular carcinoma cells [], and pancreatic cancer cells. []
- Induction of apoptosis: TRAM-34 promotes apoptosis in leukemia cells [], glioma cells [, ], and hepatocellular carcinoma cells. []
- Suppression of cytokine and chemokine production: TRAM-34 can reduce the production of inflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and chemokines CCL3 and CCL5. [, , , ]
- Modulation of cell cycle progression: TRAM-34 can induce cell cycle arrest in the G0/G1 phase in various cell types, including pulmonary artery smooth muscle cells [], leukemia cells [], and glioma cells. []
Q4: Does TRAM-34 affect other potassium channels besides KCa3.1?
A4: While TRAM-34 exhibits high selectivity for KCa3.1, studies have shown that it can inhibit other potassium channels at higher concentrations (100 μM), indicating a potential for off-target effects. []
Q5: How does the effect of TRAM-34 on lymphocytes contribute to its potential as an immunosuppressant?
A5: TRAM-34 effectively inhibits the proliferation of activated T-lymphocytes by blocking KCa3.1 channels, which are upregulated upon activation. This immunosuppressive effect has been demonstrated in vitro and in vivo, showing promise for preventing kidney allograft rejection. [, ]
Q6: What is the molecular formula and weight of TRAM-34?
A6: The molecular formula of TRAM-34 is C20H15ClN2, and its molecular weight is 318.8 g/mol.
Q7: Is spectroscopic data available for TRAM-34?
A7: While the provided literature does not explicitly mention specific spectroscopic data for TRAM-34, its structure has been confirmed through various analytical techniques during its development. Researchers interested in specific spectroscopic data may refer to the original publications and patents related to the synthesis and characterization of TRAM-34.
Q8: Is there information available regarding the material compatibility, stability, catalytic properties, or computational modeling of TRAM-34?
A8: The provided research articles primarily focus on the biological activity and therapeutic potential of TRAM-34. Further investigation into the chemical and physical properties of TRAM-34 would require consulting additional resources like chemical databases and material science literature.
Q9: How does the structure of TRAM-34 contribute to its KCa3.1 channel blocking activity?
A9: TRAM-34's structure, a triarylmethane derivative with a (2-halogenophenyl)diphenylmethane moiety substituted by a pyrazole ring, is crucial for its selective interaction with KCa3.1. [] This specific pharmacophore differentiates it from related compounds like clotrimazole, which inhibits both KCa3.1 and cytochrome P450 enzymes. [, ] Replacing the pyrazole ring with other heterocycles or a cyano group retains KCa3.1 blocking activity while minimizing cytochrome P450 inhibition. []
Q10: What is known about the stability and formulation of TRAM-34?
A10: TRAM-34 shows potential for oral administration but requires formulation strategies to overcome its susceptibility to hydrolysis in the digestive system. [] Enteric microencapsulation using Eudragit L 100 polymer has been explored to enhance its oral bioavailability and protect it from degradation in the stomach's acidic environment. [] This approach successfully increased oral bioavailability six-fold in rhesus macaques, although further optimization might be needed to achieve therapeutic levels. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。